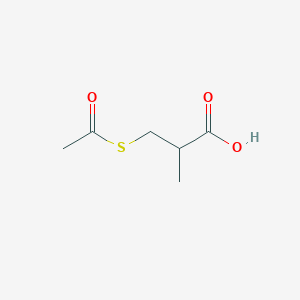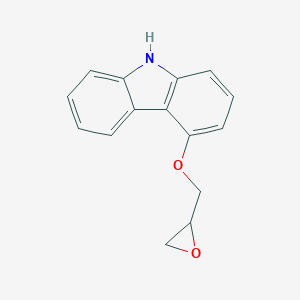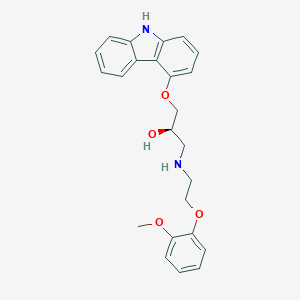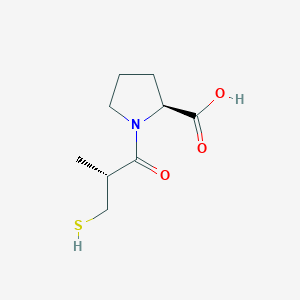
Epicaptopril
Übersicht
Beschreibung
Epicaptopril is a small molecule compound with the chemical formula C₉H₁₅NO₃S. It is an impurity of captopril, which is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure . Unlike captopril, this compound does not inhibit ACE and is often used as a negative control in ACE inhibition experiments .
Wissenschaftliche Forschungsanwendungen
Epicaptopril wird in der wissenschaftlichen Forschung hauptsächlich als negative Kontrolle in ACE-Hemmungsstudien verwendet. Dies ermöglicht es Forschern, zwischen den Auswirkungen der ACE-Hemmung und anderen möglichen Wirkmechanismen zu unterscheiden. Zusätzlich kann this compound in Studien verwendet werden, die die Pharmakokinetik und den Metabolismus von Captopril untersuchen, da es ähnliche strukturelle Merkmale aufweist .
In der Chemie dient this compound als Modellverbindung für die Untersuchung von Thiol-haltigen Molekülen und deren Reaktivität. In Biologie und Medizin wird es verwendet, um die Rolle von ACE-Hemmern und deren Verunreinigungen in therapeutischen Zusammenhängen zu verstehen .
5. Wirkmechanismus
This compound hemmt ACE im Gegensatz zu seinem Muttersubstanz Captopril nicht. Seine fehlende ACE-Hemmung macht es zu einem nützlichen Negativkontrollmittel in Experimenten, die darauf ausgelegt sind, die Auswirkungen von ACE-Hemmern zu untersuchen. Die molekularen Ziele und Wege, die an der Wirkung von this compound beteiligt sind, sind nicht gut charakterisiert, da es hauptsächlich als Forschungswerkzeug und nicht als Therapeutikum eingesetzt wird .
Wirkmechanismus
Target of Action
Epicaptopril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. Other targets include Metallo-beta-lactamase L1, Beta-lactamase, Organic hydroperoxide resistance protein, FEZ-1 protein, and Carbapenem-hydrolyzing beta-lactamase BlaB-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, this compound disrupts this system, leading to decreased vasoconstriction and reduced aldosterone secretion . This results in lower blood pressure and decreased fluid retention.
Pharmacokinetics
It’s known that the primary route of elimination for ace inhibitors like this compound is through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the RAAS. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased fluid retention . This results in lower blood pressure and reduced workload on the heart.
Biochemische Analyse
Biochemical Properties
Epicaptopril interacts with several enzymes and proteins. It has been found to interact with Metallo-beta-lactamase L1, Beta-lactamase, Organic hydroperoxide resistance protein, Angiotensin-converting enzyme, FEZ-1 protein, and Carbapenem-hydrolyzing beta-lactamase BlaB-1 .
Cellular Effects
It is known that this compound may decrease the antihypertensive activities of certain drugs , suggesting that it could influence cell function by modulating the activity of the angiotensin-converting enzyme.
Molecular Mechanism
It does not inhibit the angiotensin-converting enzyme , suggesting that its effects are not mediated through this enzyme
Vorbereitungsmethoden
Die Synthese von Epicaptopril beinhaltet die Reaktion von 2-Methyl-3-sulfanylpropionylchlorid mit Pyrrolidin-2-carbonsäure unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Reaktion zu erleichtern. Das Produkt wird dann mit Standard-Chromatographiemethoden gereinigt .
Analyse Chemischer Reaktionen
Epicaptopril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe in this compound kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Thiolgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Epicaptopril ist Captopril strukturell ähnlich, wobei der Hauptunterschied in der fehlenden ACE-hemmenden Aktivität liegt. Zu anderen ähnlichen Verbindungen gehören:
Captopril: Ein ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Enalapril: Ein weiterer ACE-Hemmer mit einem ähnlichen Wirkmechanismus wie Captopril.
Lisinopril: Ein lang wirkender ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner fehlenden ACE-Hemmung, was es zu einem wertvollen Werkzeug für Forschungszwecke macht .
Eigenschaften
IUPAC Name |
(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212642 | |
| Record name | Epicaptopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63250-36-2 | |
| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicaptopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epicaptopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICAPTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that this compound, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of this compound's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].
A: Research [, ] suggests that the thiol group present in this compound plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing this compound with its non-thiol counterparts, like Enalapril, have shown that this compound exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for this compound's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.
A: Animal models of Magnesium deficiency have highlighted this compound's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, this compound demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.
A: this compound demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes this compound from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.
A: Research indicates that this compound’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that this compound, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for this compound’s antioxidant properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

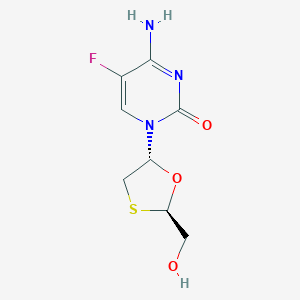
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)



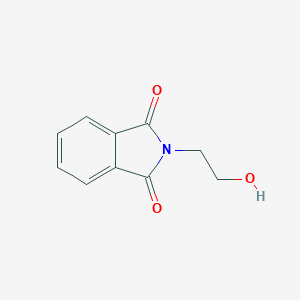
![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)


